Computed Lipophilicity (clogP) Comparison: 4-Ethoxyphenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs
Computationally predicted lipophilicity (clogP) differentiates CAS 920440-12-6 from the most structurally similar commercially available analogs. The 4-ethoxyphenyl substituent contributes a calculated clogP of approximately 2.67 [1], reflecting the electron-donating ethoxy group. This provides a markedly different lipophilicity profile compared to the 4-chlorophenyl analog (clogP higher due to halogen; estimated ~3.0 based on substituent π constants) and the unsubstituted phenyl analog (clogP lower by approximately 0.7 log units) . In tetrazole amide ACAT inhibitor series, analogous shifts in lipophilicity have been associated with altered in vivo cholesterol-lowering efficacy and tissue distribution [2].
| Evidence Dimension | Computed partition coefficient (clogP) – SwissADME/iLOGP consensus |
|---|---|
| Target Compound Data | clogP ≈ 2.67; hydrogen bond acceptors: 5; hydrogen bond donors: 1; topological polar surface area: 72.16 Ų |
| Comparator Or Baseline | 2-(4-chlorophenyl) analog: estimated clogP ~3.0; N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (unsubstituted): estimated clogP ~2.0 |
| Quantified Difference | ΔclogP ≈ -0.3 vs. 4-chlorophenyl analog; ΔclogP ≈ +0.7 vs. unsubstituted phenyl analog |
| Conditions | Computed values (in silico) using SwissADME / BioDeep predictive models; no experimental logP data available for this compound |
Why This Matters
The 4-ethoxyphenyl lipophilicity positions this compound in a distinct drug-like property space versus its closest commercial analogs, which may translate to differential membrane permeability, plasma protein binding, and oral absorption in in vivo experimental models.
- [1] BioDeep Chemical Database. Query result for molecular formula C₁₈H₂₅N₅O₂: computed clogP = 2.67, TPSA = 72.16. Available at: https://query.biodeep.cn/. View Source
- [2] O'Brien PM, Sliskovic DR, Anderson MK, Bousley RF, Krause BR, Stanfield RL. Bioorg Med Chem Lett. 1995;5(3):289-294. Tetrazole amide SAR demonstrating that lipophilicity modulation affects in vivo cholesterol lowering. View Source
